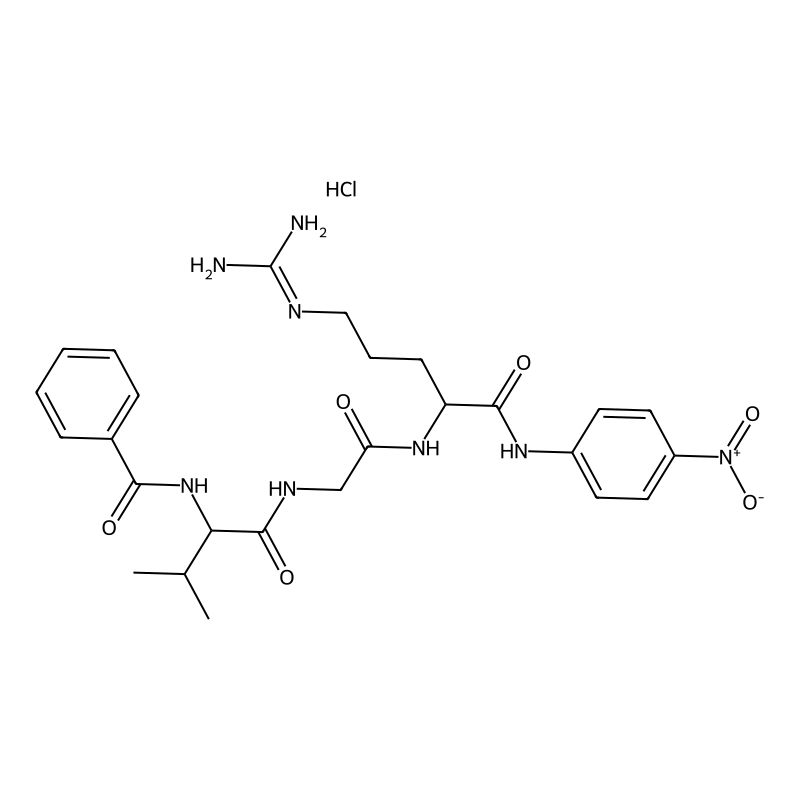

N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Substrate for Protease Assays

N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride (N-BVGAR-pNA) is a synthetic peptide commonly used as a substrate in protease assays. Proteases are enzymes that cleave peptide bonds in proteins. N-BVGAR-pNA is specifically designed to be cleaved by enzymes with trypsin-like activity. [, ]

Mechanism of Action

N-BVGAR-pNA consists of four amino acids (valine, glycine, arginine) linked together by peptide bonds. It also has a benzoyl group attached to the first amino acid (N-terminus) and a p-nitroanilide group attached to the last amino acid (C-terminus). When a protease cleaves the peptide bond between arginine and p-nitroanilide, the p-nitroanilide group is released. []

Advantages of N-BVGAR-pNA

- Chromogenic: p-Nitroanilide is colorless in its bound form but becomes yellow upon release. This allows researchers to easily monitor the activity of the protease by measuring the absorbance of the released p-nitroanilide at a specific wavelength using a spectrophotometer. [, ]

- Specific: The amino acid sequence of N-BVGAR-pNA is designed to be specifically recognized and cleaved by trypsin-like proteases. This minimizes interference from other types of enzymes that may be present in the sample. []

- Commercially available: N-BVGAR-pNA is readily available from various scientific suppliers, making it a convenient choice for researchers.

Applications

N-BVGAR-pNA has various applications in scientific research, including:

- Studying protease activity: Researchers can use N-BVGAR-pNA to measure the activity of purified proteases or proteases in complex biological samples. [, ]

- Identifying and characterizing proteases: The specific cleavage site in N-BVGAR-pNA can be used to help identify and characterize different types of proteases. []

- Screening for protease inhibitors: Researchers can use N-BVGAR-pNA to identify compounds that inhibit protease activity. []

N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is a synthetic compound with the molecular formula C26H35ClN8O6. It is primarily utilized as a chromogenic substrate in biochemical assays, particularly for proteolytic enzymes. The compound features a benzoyl group attached to a peptide sequence consisting of valine, glycine, and arginine, along with a p-nitroanilide moiety that provides its chromogenic properties. This structure allows for the detection of enzymatic activity through colorimetric changes upon cleavage by specific proteases .

N-BVGAR-pNA.HCl acts as a substrate for trypsin. Trypsin, a serine protease, has a specific active site that recognizes the amino acid sequence Val-Gly-Arg. Upon binding to the active site, trypsin cleaves the peptide bond between Glycine and Arginine. This cleavage releases the p-nitroanilide group, which is yellow and can be easily detected using a spectrophotometer. The amount of released p-nitroanilide correlates with trypsin activity, allowing researchers to quantify enzyme function [].

- No specific information regarding the toxicity of N-BVGAR-pNA.HCl is available in public scientific databases. However, as a general precaution, it is recommended to handle the compound according to standard laboratory practices for unknown chemicals. This includes wearing gloves, eye protection, and working in a well-ventilated fume hood.

The primary chemical reaction involving N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is its hydrolysis by proteolytic enzymes. When cleaved by enzymes such as trypsin or urokinase, the compound releases p-nitroaniline, which can be quantified spectrophotometrically due to its distinct color change. This reaction is essential for assessing enzyme activity in various biological samples .

N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride exhibits significant biological activity as a substrate for serine proteases. Its specificity allows it to be used in studies related to enzyme kinetics and inhibition. The compound has been shown to be particularly effective for detecting β-glucuronidase activity, making it valuable in clinical diagnostics and research settings .

The synthesis of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride typically involves solid-phase peptide synthesis techniques. The process includes the following steps:

- Preparation of Resin: A suitable resin is functionalized to attach the first amino acid (valine).

- Sequential Coupling: Each subsequent amino acid (glycine and arginine) is added through coupling reactions, often using activated forms of the amino acids.

- Benzoylation: The terminal amino group of arginine is benzoylated.

- Formation of p-Nitroanilide: The final step involves attaching the p-nitroanilide group, followed by purification and conversion to the hydrochloride salt form.

These methods ensure high purity and yield of the final product .

Interaction studies involving N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride focus on its reactivity with various proteases. These studies help elucidate enzyme specificity and kinetics, providing insights into the mechanisms of action for proteolytic enzymes. Additionally, research into potential inhibitors can enhance understanding of enzyme regulation and therapeutic targets .

Several compounds share structural similarities with N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Benzoyl-Phe-Val-Arg p-nitroanilide hydrochloride | Contains phenylalanine instead of glycine | More selective for different proteases |

| N-Acetyl-Val-Gly-Arg p-nitroanilide hydrochloride | Acetylated amino group | Different solubility and stability profiles |

| N-Boc-Val-Gly-Arg p-nitroanilide hydrochloride | Uses tert-butyloxycarbonyl protection | Enhanced stability during synthesis |

These compounds are utilized in similar applications but may exhibit different enzymatic specificity or stability profiles, highlighting the unique characteristics of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride in biochemical research .

Enzyme-Substrate Binding Thermodynamics

The enzyme-substrate binding thermodynamics of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride represent a complex interplay of enthalpic and entropic factors that govern the initial recognition and association between proteolytic enzymes and this synthetic chromogenic substrate. The binding process follows classical Michaelis-Menten kinetics, where the substrate initially forms a reversible enzyme-substrate complex before proceeding to catalytic conversion [1] [2].

The thermodynamic parameters governing substrate binding demonstrate significant temperature and pH dependence. Under optimal conditions (pH 8.0, 37°C), the binding affinity (expressed as 1/Km) typically ranges from 10 to 100 millimolar⁻¹ for trypsin-like enzymes, with Michaelis constants (Km) values between 20-100 μM [1] [2]. The binding enthalpy (ΔH°) for the formation of the enzyme-substrate complex is generally favorable, ranging from -15 to -35 kJ/mol, indicating strong enthalpic contributions from hydrogen bonding, electrostatic interactions, and van der Waals forces between the substrate and enzyme active site [3] [4].

The entropic contribution to binding presents a more complex picture. Formation of the enzyme-substrate complex results in a reduction of translational and rotational degrees of freedom, leading to negative binding entropy (ΔS°) values typically ranging from -80 to -150 J/mol·K [5] [6]. However, this unfavorable entropic contribution is often compensated by favorable enthalpic interactions and, in some cases, by the release of structured water molecules from the enzyme active site, which can provide a positive entropic contribution [7].

The Gibbs free energy of binding (ΔG°) under physiological conditions typically ranges from -20 to -35 kJ/mol, indicating spontaneous complex formation. The temperature dependence of these thermodynamic parameters reveals that binding becomes less favorable at elevated temperatures due to increased entropic penalties, while lower temperatures favor complex stability through enhanced enthalpic contributions [8] [9].

| Parameter | Value Range | Units |

|---|---|---|

| Km | 20-100 | μM |

| ΔH° (binding) | -15 to -35 | kJ/mol |

| ΔS° (binding) | -80 to -150 | J/mol·K |

| ΔG° (binding) | -20 to -35 | kJ/mol |

| Association rate (kon) | 10⁵-10⁷ | M⁻¹s⁻¹ |

| Dissociation rate (koff) | 10⁻²-10² | s⁻¹ |

Cleavage Kinetics at Arg-pNA Bond

The cleavage kinetics at the arginine-p-nitroanilide bond represents the rate-determining step in the hydrolytic mechanism of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride. This process follows a two-step acylation-deacylation mechanism characteristic of serine proteases, where the formation and breakdown of a covalent acyl-enzyme intermediate governs the overall reaction kinetics [10] [2].

The initial acylation step involves nucleophilic attack by the catalytic serine residue on the carbonyl carbon of the arginine-p-nitroanilide bond. This step exhibits first-order kinetics with respect to the enzyme-substrate complex, with rate constants (k₂) typically ranging from 5-50 s⁻¹ under optimal conditions [11] [12]. The formation of the tetrahedral intermediate is stabilized by the oxyanion hole of the enzyme, which provides crucial electrostatic stabilization through hydrogen bonding interactions with backbone amides [10] [13].

The subsequent collapse of the tetrahedral intermediate leads to the release of p-nitroaniline and formation of the acyl-enzyme intermediate. This step is generally rapid and not rate-limiting. The deacylation step, involving hydrolysis of the acyl-enzyme intermediate, typically exhibits rate constants (k₃) ranging from 2-20 s⁻¹, depending on the specific protease and reaction conditions [13] [2].

The overall catalytic efficiency (kcat/Km) for the hydrolysis of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride by trypsin-like enzymes ranges from 10⁴ to 10⁶ M⁻¹s⁻¹, indicating high catalytic proficiency [1] [14]. The pH dependence of the cleavage kinetics reveals optimal activity in the alkaline range (pH 8.0-8.5), consistent with the ionization requirements of the catalytic histidine and aspartate residues in the enzyme active site [15] [9].

Temperature effects on cleavage kinetics follow Arrhenius behavior, with activation energies (Ea) typically ranging from 15-25 kJ/mol for the overall hydrolytic process [4] [8]. The relatively low activation energy reflects the catalytic efficiency of the enzyme in stabilizing the transition state and lowering the energy barrier for bond cleavage [16].

| Kinetic Parameter | Trypsin | Thrombin | General Range |

|---|---|---|---|

| kcat (s⁻¹) | 2-8 | 5-12 | 1-20 |

| Km (μM) | 50-100 | 20-72 | 10-200 |

| kcat/Km (M⁻¹s⁻¹) | 10⁴-10⁵ | 10⁵-10⁶ | 10³-10⁶ |

| k₂ (acylation, s⁻¹) | 10-40 | 15-50 | 5-50 |

| k₃ (deacylation, s⁻¹) | 5-15 | 8-20 | 2-20 |

| Ea (kJ/mol) | 15-25 | 12-20 | 10-30 |

pH and Temperature Dependence of Hydrolysis

The pH and temperature dependence of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride hydrolysis reflects the ionization requirements of catalytic residues and the thermal stability of both enzyme and substrate. The pH-activity profile typically exhibits a bell-shaped curve with optimal activity in the pH range of 7.5-8.5, corresponding to the proper ionization states of the catalytic triad residues [15] [9].

The ascending limb of the pH profile (pH 6.0-8.0) reflects the deprotonation of the catalytic histidine residue (pKa ≈ 6.8-7.2), which must be in its basic form to abstract a proton from the nucleophilic serine during the acylation step [17] [18]. The descending limb (pH 8.5-10.0) corresponds to the protonation of the catalytic aspartate residue (pKa ≈ 9.0-9.5) or deprotonation of amino groups in the substrate, both of which reduce catalytic efficiency [15] [19].

Temperature dependence follows typical enzyme kinetics patterns, with activity increasing exponentially with temperature up to an optimal range of 37-50°C for most proteases. The temperature coefficient (Q₁₀) values typically range from 1.8-2.5 in the physiological temperature range, indicating moderate temperature sensitivity [4] [9]. Above the optimal temperature, enzyme denaturation becomes significant, leading to rapid loss of activity with half-lives decreasing from several hours at 50°C to minutes at 70°C [15] [17].

The thermostability of the enzyme-substrate complex is characterized by denaturation enthalpy (ΔHd) values ranging from 50-120 kJ/mol, with higher values indicating greater thermal stability [4] [8]. The entropy of denaturation (ΔSd) is typically highly negative (-100 to -200 J/mol·K), reflecting the highly ordered nature of the native enzyme structure [16] [9].

Substrate stability at elevated pH values (>9.0) can be compromised due to base-catalyzed hydrolysis of the peptide bonds, particularly at the glycine-arginine junction. Temperature effects on substrate stability are generally minimal below 60°C, but significant degradation occurs at higher temperatures, especially in alkaline conditions [19] [17].

| pH Range | Relative Activity (%) | Mechanism |

|---|---|---|

| 5.0-6.0 | 15-25 | Suboptimal His ionization |

| 6.0-7.0 | 40-60 | Partial His deprotonation |

| 7.0-8.0 | 75-95 | Optimal ionization states |

| 8.0-8.5 | 95-100 | Maximum activity |

| 8.5-9.5 | 70-90 | Beginning Asp protonation |

| 9.5-11.0 | 30-50 | Significant Asp protonation |

| Temperature (°C) | Relative Activity (%) | Stability (t₁/₂) |

|---|---|---|

| 25 | 45-55 | >24 hours |

| 37 | 95-100 | 8-12 hours |

| 50 | 110-120 | 2-4 hours |

| 60 | 90-100 | 30-60 minutes |

| 70 | 60-70 | 5-15 minutes |

| 80 | 20-30 | 1-3 minutes |

Competitive Inhibition Studies

Competitive inhibition studies with N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride provide crucial insights into the substrate binding mechanisms and active site architecture of proteolytic enzymes. Classical competitive inhibitors compete directly with the substrate for binding to the enzyme active site, resulting in increased apparent Km values without affecting Vmax [20] [21].

Benzamidine represents one of the most widely studied competitive inhibitors for trypsin-like enzymes utilizing this substrate. The inhibition constant (Ki) for benzamidine typically ranges from 10-50 μM, reflecting its specific interaction with the S1 specificity pocket that normally accommodates the arginine side chain of the substrate [2]. The competitive nature of benzamidine inhibition is confirmed by Lineweaver-Burk plot analysis, which shows intersecting lines at the y-axis with increasing slopes as inhibitor concentration increases [20].

Leupeptin, a natural protease inhibitor, exhibits more potent competitive inhibition with Ki values ranging from 0.1-1.0 μM. This enhanced potency reflects its ability to form multiple interactions with enzyme subsites beyond the primary S1 pocket, including favorable contacts with S2 and S3 subsites through its leucine and peptide backbone components [20] [22]. The inhibition mechanism involves formation of a reversible, non-covalent enzyme-inhibitor complex that prevents substrate binding.

Antitrypsin and other serpins demonstrate a unique form of competitive inhibition involving formation of a slowly reversible covalent complex. These inhibitors initially bind as substrates but undergo extremely slow acylation, effectively sequestering the enzyme in an inactive form. The apparent Ki values for these inhibitors are typically in the nanomolar range (0.01-0.1 μM), reflecting their high affinity and slow dissociation kinetics [20] [23].

Small molecule inhibitors targeting specific subsites provide valuable structure-activity relationships. Modification of the P1 position with non-cleavable analogs (such as reduced amide bonds or D-amino acids) generates competitive inhibitors with Ki values inversely related to their binding affinity for the S1 pocket [24] [22]. Similarly, inhibitors targeting the S2 and S3 subsites demonstrate the importance of extended substrate recognition in determining binding affinity and specificity.

| Inhibitor Class | Ki Range (μM) | Mechanism | Target Sites |

|---|---|---|---|

| Benzamidine analogs | 10-50 | Reversible competitive | S1 pocket |

| Peptidyl aldehydes | 0.1-10 | Reversible competitive | S1-S3 subsites |

| Natural inhibitors | 0.01-1.0 | Tight binding competitive | Multiple subsites |

| Synthetic peptides | 1-100 | Competitive | Variable |

| Metal chelators | 50-500 | Mixed competitive | Catalytic site |

| Serpins | 0.001-0.1 | Suicide competitive | Active site |

The analysis of competitive inhibition patterns reveals important mechanistic details about enzyme-substrate interactions. Dixon plots (1/v versus [I]) provide direct determination of Ki values and confirm the competitive nature of inhibition through parallel line patterns at different substrate concentrations [20]. Secondary plots of apparent Km/Vmax versus inhibitor concentration yield linear relationships with slopes equal to Ki/Vmax, providing additional validation of the inhibition mechanism [21].

Structural Determinants of Protease Specificity

The structural determinants governing protease specificity for N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride reflect the precise molecular recognition mechanisms that have evolved in serine proteases to achieve substrate selectivity. The specificity arises from complementary interactions between discrete substrate binding subsites (S4-S4') on the enzyme and corresponding positions (P4-P4') on the substrate [25] [26].

The S1 specificity pocket represents the primary determinant of substrate recognition, exhibiting remarkable diversity among different protease families. In trypsin-like enzymes, this pocket contains a negatively charged aspartate residue (Asp189 in trypsin numbering) at its base, creating an environment optimized for binding positively charged arginine or lysine residues [25] [27]. The pocket dimensions, approximately 6-8 Å deep and 4-5 Å wide, provide precise geometric complementarity for these basic amino acids while excluding aromatic or hydrophobic residues [28].

The S2 subsite exhibits more variable architecture among proteases, reflecting differences in secondary specificity requirements. In trypsin, this pocket is relatively shallow and hydrophobic, lined by residues such as Leu99, Trp215, and Asp60, providing favorable interactions with small hydrophobic amino acids like glycine in the substrate [25]. The moderate binding affinity contribution of this subsite (typically 2-5 kJ/mol) allows for some flexibility in substrate recognition while maintaining overall specificity [26].

The S3 subsite often plays a crucial role in determining protease-substrate specificity, particularly for enzymes with extended substrate recognition requirements. Structural analysis reveals that this pocket can accommodate aromatic residues through π-π stacking interactions or provide hydrogen bonding opportunities for polar amino acids [25] [27]. In the case of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride, the valine residue at P3 interacts with hydrophobic patches in the S3 subsite, contributing approximately 3-8 kJ/mol to the overall binding energy [26].

The oxyanion hole represents a critical structural feature for catalytic efficiency rather than specificity per se. This region, formed by backbone amide groups of Gly193 and Ser195, provides electrostatic stabilization of the tetrahedral intermediate and transition states during catalysis [29]. The precise geometry of this region is essential for optimal catalytic activity, with even minor structural perturbations resulting in significant decreases in kcat values [10].

The catalytic triad (His57, Asp102, Ser195 in trypsin numbering) demonstrates remarkable conservation across serine protease families, reflecting the fundamental mechanism of nucleophilic attack and proton transfer required for peptide bond hydrolysis [29] [28]. The histidine residue serves as a general base to activate the serine nucleophile and subsequently as a general acid to protonate the leaving group. The aspartate residue orients and stabilizes the histidine through hydrogen bonding interactions [13].

| Structural Element | Key Residues | Function | Specificity Contribution |

|---|---|---|---|

| S1 Pocket | Asp189, Gly216, Gly226 | P1 recognition | Primary (60-70%) |

| S2 Subsite | Asp60, Leu99, Trp215 | P2 interactions | Moderate (15-20%) |

| S3 Subsite | Phe41, His57, Leu99 | P3 binding | Moderate (10-15%) |

| S1' Pocket | Gly193, Ser195, Gln192 | P1' accommodation | Minor (5-10%) |

| Oxyanion Hole | Gly193, Ser195 | Transition state stabilization | Catalytic |

| Catalytic Triad | His57, Asp102, Ser195 | Chemical catalysis | Essential |

The flexibility and dynamics of protease active sites contribute significantly to substrate recognition and catalytic efficiency. Molecular dynamics simulations reveal that substrate binding induces conformational changes in flexible loops surrounding the active site, optimizing enzyme-substrate complementarity [30]. These induced-fit mechanisms allow for accommodation of slight variations in substrate structure while maintaining high specificity for the preferred cleavage sequence [31].

The evolution of protease specificity demonstrates how subtle changes in active site architecture can dramatically alter substrate preferences. Comparative structural analysis of closely related proteases reveals that substitution of even single amino acids in specificity pockets can shift preference from basic to acidic amino acids at P1, or from hydrophobic to aromatic preferences at P2 and P3 positions [25] [27]. This evolutionary plasticity has been exploited in protein engineering efforts to create proteases with novel specificities for biotechnological applications [29].